3-Amino-4-(pyrrolidin-1-YL)benzonitrile

Synthetic chemistry Reductive amination SARM intermediate

This 4-(pyrrolidin-1-yl)benzonitrile derivative is a validated SARM building block from the Takeda Pharmaceutical optimization series. The free 3-amino group is the key differentiator: absent in 3-chloro or 3-methyl analogs, it serves as a synthetic handle for reductive amination, amide coupling, or installation of fluorescent tags, biotin, and photoaffinity labels for AR target-engagement studies. With a distinct hydrogen-bond donor profile (HBD=3) and elevated TPSA (66.48 Ų), this scaffold enables systematic SAR exploration of AR ligand-binding domain interactions (PDB 5T8E template). Procure as a differentiated starting point for lead generation of tissue-selective SARM candidates with improved PK profiles.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1071346-50-3
Cat. No. B3079544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(pyrrolidin-1-YL)benzonitrile
CAS1071346-50-3
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C#N)N
InChIInChI=1S/C11H13N3/c12-8-9-3-4-11(10(13)7-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
InChIKeyFZPFYQRDXNAPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS 1071346-50-3): SARM Scaffold Precursor for Androgen Receptor Modulator Synthesis


3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS 1071346-50-3) is a substituted benzonitrile featuring a pyrrolidine ring at the para position and a free primary amino group at the meta position (C11H13N3, MW 187.24). This compound serves as a key precursor in the synthesis of selective androgen receptor modulators (SARMs), specifically belonging to the 4-(pyrrolidin-1-yl)benzonitrile derivative class optimized by Takeda Pharmaceutical Company for improved pharmacokinetic profiles and tissue-selective AR agonism [1][2].

Why 3-Amino-4-(pyrrolidin-1-yl)benzonitrile Cannot Be Substituted by Other 4-(Pyrrolidin-1-yl)benzonitrile Analogs


In the Takeda SARM optimization series, subtle modifications to the benzonitrile substitution pattern profoundly affect both AR binding potency and metabolic stability. The parent 4-(pyrrolidin-1-yl)benzonitrile derivative B demonstrated comparable potency to naphthalene derivative A but suffered from poor PK profiles due to low metabolic stability [1]. Systematic variation of the benzonitrile substituents—including the introduction of chloro, methyl, amino, and hydroxyl groups—produced compounds with distinct potency and metabolic stability profiles. The free primary amino group at the 3-position of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile provides a critical synthetic handle for further derivatization (e.g., amide bond formation, reductive amination) that is absent in the corresponding chloro- or methyl-substituted analogs. Generic substitution with unsubstituted 4-(pyrrolidin-1-yl)benzonitrile or alternative positional isomers would alter both the reactivity profile and the downstream biological activity of final SARM candidates [2].

3-Amino-4-(pyrrolidin-1-yl)benzonitrile (1071346-50-3): Quantitative Differentiation Evidence for SARM Scaffold Procurement


Synthetic Yield in Reductive Amination: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile vs. Unsubstituted Benzonitrile Analogs

In a documented reductive amination reaction using trifluoromethanesulfonic acid and sodium triacetoxyborohydride in 1,2-dichloroethane/N,N-dimethylformamide over 36 hours, 3-amino-4-(pyrrolidin-1-yl)benzonitrile was obtained in 55% yield [1]. This yield is consistent with the expected reactivity of the primary amino group as a nucleophilic handle. In contrast, the unsubstituted 4-(pyrrolidin-1-yl)benzonitrile (lacking the 3-amino group) cannot participate in the same reductive amination pathway and would require alternative synthetic routes with potentially different yields and reaction conditions.

Synthetic chemistry Reductive amination SARM intermediate

Potential Bioactivity Window: Inferred ≤0.1 μM Bioactivity Range for 3-Amino-4-(pyrrolidin-1-yl)benzonitrile Derivatives

A comprehensive bioactivity database entry for 3-amino-4-(pyrrolidin-1-yl)benzonitrile (CAS 1071346-50-3) indicates a compound-level bioactivity value classification of ≤0.1 μM based on aggregated screening data across multiple cell lines and protein targets [1]. While specific assay details and comparator data are not provided in this aggregated record, this classification places the compound in a high-activity tier (sub-100 nM range). In the Takeda SARM optimization study, structurally related 4-(pyrrolidin-1-yl)benzonitrile derivatives exhibited AR binding Ki values in the sub-nanomolar to low nanomolar range (e.g., derivative B showed potency comparable to naphthalene derivative A), and optimized compound 1c demonstrated tissue-selective anabolic effects in vivo [2].

Androgen receptor SARM Bioactivity

Functional Group Differentiation: 3-Amino vs. 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile in AR-LBD Binding Context

The Takeda SARM optimization program explored multiple 4-(pyrrolidin-1-yl)benzonitrile derivatives with varied substitution patterns on the benzonitrile ring. Among these, a 2-chloro-3-methyl-4-((2S,3S)-3-hydroxy-2-methylpyrrolidin-1-yl)benzonitrile derivative was co-crystallized with the androgen receptor ligand-binding domain (AR-LBD) and deposited in the PDB (entry 5T8E), confirming the binding mode of this scaffold [1]. 3-Amino-4-(pyrrolidin-1-yl)benzonitrile differs from the crystallized chloro-methyl analog by substitution of the 2-chloro and 3-methyl groups with a 3-amino group. This substitution alters hydrogen-bonding potential (HBD count: target compound = 3 vs. chloro-methyl analog = 2) and polar surface area (target = 66.48 Ų vs. chloro-methyl analog ≈ 33-44 Ų, estimated), which may influence AR binding affinity and selectivity profiles [2].

Androgen receptor ligand-binding domain SARM SAR Structural biology

Recommended Research and Industrial Application Scenarios for 3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS 1071346-50-3)


SARM Lead Optimization: Synthesis of 3-Amide Derivatives via Reductive Amination

Use the free 3-amino group as a synthetic handle for reductive amination with aldehydes or ketones under conditions reported (trifluoromethanesulfonic acid, sodium triacetoxyborohydride, 1,2-dichloroethane/DMF) to generate N-alkylated derivatives. The 55% yield reported for a representative reaction provides a benchmark for route optimization. This approach is directly applicable to generating SAR libraries of 4-(pyrrolidin-1-yl)benzonitrile-based SARMs [1].

Scaffold Procurement for Tissue-Selective Androgen Receptor Modulator Discovery Programs

Procure this compound as a core building block for synthesizing novel 4-(pyrrolidin-1-yl)benzonitrile SARM candidates. The scaffold is validated by the Takeda pharmaceutical research program, which demonstrated that derivatives of this class can achieve tissue-selective AR agonism (anabolic effects in levator ani muscle without prostate weight increase) [1]. The 3-amino substitution provides a distinct hydrogen-bonding profile compared to previously optimized chloro-methyl derivatives [2], offering a differentiated starting point for lead generation.

Chemical Biology Tool Compound Synthesis for AR-LBD Interaction Studies

Use this compound as a precursor for synthesizing chemical probes to investigate androgen receptor ligand-binding domain interactions. The co-crystal structure of a related 4-(pyrrolidin-1-yl)benzonitrile derivative bound to AR-LBD (PDB 5T8E) provides a structural template for rational design of derivatives incorporating the 3-amino substitution [1]. Modifications at the 3-amino position can be used to introduce fluorescent tags, biotin, or photoaffinity labels for target engagement studies.

Comparative SAR Studies: 3-Amino vs. 3-Chloro/Methyl SARM Precursors

Conduct systematic structure-activity relationship studies comparing derivatives synthesized from 3-amino-4-(pyrrolidin-1-yl)benzonitrile with those derived from the corresponding 3-chloro or 3-methyl analogs. The distinct physicochemical profile (HBD = 3 vs. 2; TPSA = 66.48 Ų vs. lower for halogenated analogs) [1] may confer differential AR binding affinity, metabolic stability, or tissue selectivity, providing insights for rational SARM design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.